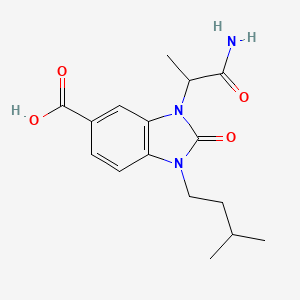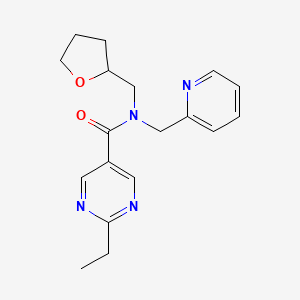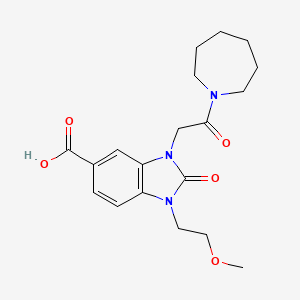![molecular formula C18H24BrNO B3852707 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol](/img/structure/B3852707.png)
1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol
Overview
Description
1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol, also known as BRL-52537, is a synthetic compound that belongs to the class of piperidinols. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol acts as a competitive antagonist of the dopamine D3 receptor, blocking the binding of dopamine to this receptor. This results in a decrease in the activation of downstream signaling pathways, leading to a reduction in the release of neurotransmitters such as GABA and glutamate. This mechanism of action is thought to underlie the anxiolytic and antidepressant-like effects of 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol.
Biochemical and Physiological Effects
1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol has been shown to have several biochemical and physiological effects in animal models. It has been found to decrease the release of GABA and glutamate in the prefrontal cortex, which is involved in the regulation of emotions and cognition. 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol has also been shown to increase the release of dopamine in the nucleus accumbens, which is involved in the regulation of reward and motivation.
Advantages and Limitations for Lab Experiments
1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor. However, its low solubility in water and low bioavailability limit its use in in vivo studies. Additionally, the lack of a crystal structure of the dopamine D3 receptor bound to 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol makes it difficult to understand the precise binding interactions between the two molecules.
Future Directions
There are several potential future directions for the study of 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol. One area of interest is the development of more potent and selective antagonists of the dopamine D3 receptor for use in the treatment of psychiatric disorders. Another area of interest is the investigation of the effects of 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, the development of new synthesis methods for 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol that improve its solubility and bioavailability would facilitate its use in in vivo studies.
Scientific Research Applications
1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation. 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol has also been shown to have anxiolytic and antidepressant-like effects in animal models, indicating its potential as a therapeutic agent for psychiatric disorders.
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(4-bromophenyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO/c19-16-5-3-15(4-6-16)18(21)7-9-20(10-8-18)17-12-13-1-2-14(17)11-13/h3-6,13-14,17,21H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGARSGPQKAONMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCC(CC3)(C4=CC=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bicyclo[2.2.1]heptanyl)-4-(4-bromophenyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B3852625.png)

![ethyl 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B3852631.png)
![N-[(1-benzyl-3-piperidinyl)methyl]-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B3852632.png)

![3-[(3-pyridin-2-ylisoxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3852657.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B3852677.png)

![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B3852689.png)
![1-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3852694.png)

![(3S*,4S*)-4-[methyl(6-quinolinylmethyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B3852703.png)
![ethyl 4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3852705.png)
![4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol](/img/structure/B3852711.png)